2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18091527
InChI: InChI=1S/C6H7Cl3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+
SMILES:
Molecular Formula: C6H7Cl3O2
Molecular Weight: 217.5 g/mol

2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)-

CAS No.:

Cat. No.: VC18091527

Molecular Formula: C6H7Cl3O2

Molecular Weight: 217.5 g/mol

* For research use only. Not for human or veterinary use.

2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- -

Specification

Molecular Formula C6H7Cl3O2
Molecular Weight 217.5 g/mol
IUPAC Name ethyl (E)-4,4,4-trichlorobut-2-enoate
Standard InChI InChI=1S/C6H7Cl3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+
Standard InChI Key IZIBACDHNNVHQA-ONEGZZNKSA-N
Isomeric SMILES CCOC(=O)/C=C/C(Cl)(Cl)Cl
Canonical SMILES CCOC(=O)C=CC(Cl)(Cl)Cl

Introduction

2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- is an organic compound that serves as the ethyl ester form of 4,4,4-trichloro-2-butenoic acid. This compound is characterized by a double bond between the second and third carbon atoms in its butenoic acid chain, which significantly influences its chemical reactivity and properties. The presence of three chlorine atoms on the fourth carbon enhances its electrophilic character, making it a valuable intermediate in various chemical syntheses and applications.

Synthesis Methods

The synthesis of 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester can be achieved through several methods, although specific details are not readily available in the provided sources. Generally, such compounds are synthesized using esterification reactions or by modifying existing trichloro compounds.

Applications

  • Synthetic Intermediate: This compound is used as a synthetic intermediate due to its reactive functional groups, facilitating the production of more complex molecules.

  • Chemical Syntheses: Its applications include various chemical syntheses where the trichloro group can be utilized to introduce specific functionalities into target molecules.

Structural Comparisons

Compound NameMolecular FormulaUnique Features
Ethyl crotonateC6H10O2Lacks chlorine; simpler structure
Trichloroacetic acid ethyl esterC3H5Cl3O2More acidic; used as a reagent
3-Amino-4,4,4-trichlorocrotonateC6H8Cl3NO2Contains amino group; different reactivity
2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)-Not explicitly providedSpecific arrangement of chlorine substituents; potential applications as a synthetic intermediate

Research Findings

Research on this compound is limited, but its structural similarities to other trichloro compounds suggest potential applications in organic synthesis and possibly in pharmaceutical or agrochemical industries. The presence of chlorine atoms enhances its reactivity, making it suitable for various chemical transformations.

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